molecular formula C6H9NO2 B119874 5-Ethoxy-4-methyloxazole CAS No. 5006-20-2

5-Ethoxy-4-methyloxazole

Cat. No. B119874
CAS RN: 5006-20-2
M. Wt: 127.14 g/mol
InChI Key: FWPDSAJKWKRRJD-UHFFFAOYSA-N
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Description

5-Ethoxy-4-methyloxazole is a compound with the molecular formula C6H9NO2 . It is also known by other names such as 4-Methyl-5-ethoxyoxazole and 5-ethoxy-4-methyl-1,3-oxazole . It is used in the synthesis of mappicine ketone, an antiviral compound .


Molecular Structure Analysis

The molecular structure of 5-Ethoxy-4-methyloxazole consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The ring is substituted with an ethoxy group at the 5-position and a methyl group at the 4-position .


Physical And Chemical Properties Analysis

5-Ethoxy-4-methyloxazole is a colorless to light yellow liquid . It has a molecular weight of 127.14 g/mol . The compound has a density of 1.0±0.1 g/cm3, a boiling point of 164.5±20.0 °C at 760 mmHg, and a vapor pressure of 2.6±0.3 mmHg at 25°C . It has a topological polar surface area of 35.3 Ų .

Scientific Research Applications

Chemical Synthesis and Building Blocks

5-Ethoxy-4-methyloxazole and its derivatives are utilized in the field of organic chemistry as building blocks for more complex molecules. The compound has been applied in the total synthesis of siphonazoles, a unique natural product, showcasing its versatility as a conjunctive oxazole building block (Zhang & Ciufolini, 2009). Similarly, its role in the development of oxazole conjunctive reagents further emphasizes its importance in synthesizing biologically significant molecules (Zhang, Polishchuk, Chen, & Ciufolini, 2009).

Antimicrobial and Antioxidant Activities

Derivatives of 5-Ethoxy-4-methyloxazole have been explored for their antimicrobial properties. For instance, some 1,2,4-triazole derivatives showed good to moderate activities against various microorganisms, highlighting the potential of these derivatives in antimicrobial applications (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). Additionally, the antioxidant, spectroscopic, electronic, and thermodynamic properties of certain derivatives have been scrutinized, further broadening the scope of this compound in scientific research (Medetalibeyoglu, 2021).

Biochemical Research and Molecular Docking Studies

Derivatives of 5-Ethoxy-4-methyloxazole are also pivotal in biochemical research, particularly in the study of Alzheimer's disease. Certain benzoxazole derivatives, synthesized for this purpose, have been evaluated as potential probes for imaging cerebral β-amyloid plaques, a hallmark of Alzheimer's, in living brain tissue (Cui et al., 2012). Moreover, molecular docking studies of benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors elucidate the anti-cancer properties of these molecules, offering insights into their potential therapeutic applications (Karayel, 2021).

Agricultural and Corrosion Inhibition Applications

Beyond medical and chemical applications, derivatives of 5-Ethoxy-4-methyloxazole have been studied for agricultural uses, such as in the evaluation of etoxazole against insects and acari in vegetables in China, showcasing their potential as pesticides (Li et al., 2014). They also serve a role in the industrial sector as corrosion inhibitors, for instance, the investigation of triazole derivatives on the corrosion inhibition behavior of copper in hydrochloric acid medium demonstrates their utility in protecting metals from corrosion (Sudheer & Quraishi, 2013).

Safety And Hazards

5-Ethoxy-4-methyloxazole is classified as a flammable liquid and vapor, and it is fatal if swallowed . It causes skin and eye irritation and is toxic to aquatic life with long-lasting effects . Safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment .

properties

IUPAC Name

5-ethoxy-4-methyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-3-8-6-5(2)7-4-9-6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPDSAJKWKRRJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(N=CO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10473367
Record name 5-Ethoxy-4-methyloxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethoxy-4-methyloxazole

CAS RN

5006-20-2
Record name 5-Ethoxy-4-methyloxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5006-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethoxy-4-methyloxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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